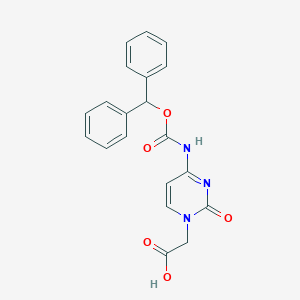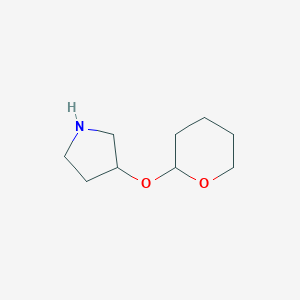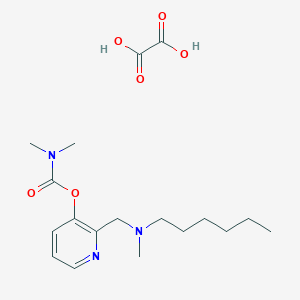
Carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HMBD-001 is a novel chemical compound that has been synthesized in recent years. It belongs to the class of pyridine derivatives and has a unique chemical structure that makes it an attractive candidate for various scientific research applications. HMBD-001 has been found to have potential therapeutic effects in the treatment of various diseases, including cancer and Alzheimer's disease. Its mechanism of action and biochemical effects are still being studied, but it has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of HMBD-001 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. HMBD-001 has been found to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. It has also been found to inhibit the activity of the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and physiological effects:
HMBD-001 has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of protein synthesis. It has also been found to have anti-inflammatory effects and to modulate the immune response. HMBD-001 has been shown to cross the blood-brain barrier and to have potential therapeutic effects in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
HMBD-001 has several advantages for lab experiments, including its unique chemical structure, its potential therapeutic effects, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its high cost, its limited availability, and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on HMBD-001, including the development of new compounds based on its chemical structure, the investigation of its potential therapeutic effects in other diseases, and the further elucidation of its mechanism of action. Other future directions include the optimization of its synthesis method, the investigation of its potential side effects, and the development of new methods for its delivery and administration.
In conclusion, HMBD-001 is a novel chemical compound with potential applications in various scientific research fields. Its unique chemical structure, potential therapeutic effects, and ability to cross the blood-brain barrier make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, potential side effects, and optimal use in lab experiments and clinical settings.
Synthesemethoden
The synthesis of HMBD-001 involves several steps, starting with the reaction of 2-chloromethyl-3-pyridinecarboxylic acid with hexylmethylamine to form the intermediate compound. This is followed by the reaction of the intermediate with dimethylcarbamoyl chloride to form HMBD-001. The final product is obtained by reacting HMBD-001 with ethanedioate.
Wissenschaftliche Forschungsanwendungen
HMBD-001 has shown potential applications in various scientific research fields, including cancer research, Alzheimer's disease research, and drug discovery. In cancer research, HMBD-001 has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, HMBD-001 has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. HMBD-001 has also been used in drug discovery to develop new compounds with potential therapeutic effects.
Eigenschaften
CAS-Nummer |
169128-37-4 |
|---|---|
Molekularformel |
C18H29N3O6 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
[2-[[hexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H27N3O2.C2H2O4/c1-5-6-7-8-12-19(4)13-14-15(10-9-11-17-14)21-16(20)18(2)3;3-1(4)2(5)6/h9-11H,5-8,12-13H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
NTYCZHLYHRDHOO-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Andere CAS-Nummern |
169128-37-4 |
Synonyme |
2-((Hexylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)




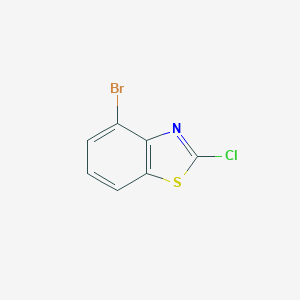
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)
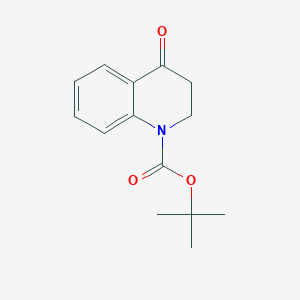
![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

